molecular formula C22H26N8O3 B2399920 7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1251687-54-3

7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2399920
CAS RN: 1251687-54-3
M. Wt: 450.503
InChI Key: OPZNLOXSETWRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N8O3 and its molecular weight is 450.503. The purity is usually 95%.
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Scientific Research Applications

Novel Bioactive Compound Synthesis

The synthesis and characterization of novel bioactive compounds, including those with oxadiazole, pyrazole, and pyrrole rings, have been explored for potential antitumor activities. For instance, Maftei et al. (2013) developed novel 1,2,4-oxadiazole natural product analogs tested for antitumor activity toward various cell lines, showcasing the synthetic approach's significance in developing potential therapeutic agents (Maftei et al., 2013).

Supramolecular Chemistry

Research in supramolecular chemistry focuses on understanding the non-covalent interactions within molecules, which is crucial for developing new materials and sensors. Trilleras et al. (2008) investigated N(7)-alkoxybenzyl-substituted pyrazolo[3,4-b]pyridine derivatives, revealing diverse hydrogen-bonded structures depending on peripheral substituents, highlighting the role of minor modifications in determining molecular assembly and interaction modes (Trilleras et al., 2008).

Heterocyclic Chemistry

The field of heterocyclic chemistry, which studies compounds containing rings with at least one atom different from carbon, is fundamental for developing pharmaceuticals, agrochemicals, and organic materials. For example, Sutcliffe et al. (2000) described the cycloadditions to pyrrolo[1,2-c]thiazoles, acting as thiocarbonyl ylides with electron-deficient alkenes, demonstrating the versatility of heterocyclic compounds in organic synthesis (Sutcliffe et al., 2000).

Catalysis and Green Chemistry

The development of catalytic processes for synthesizing heterocyclic compounds is crucial for green chemistry, reducing reaction times and environmental impact. Rahmani et al. (2018) reported the efficient synthesis of pyridine-pyrimidines using a novel ionic liquid catalyst, demonstrating the advances in catalyst design for sustainable chemical synthesis (Rahmani et al., 2018).

properties

IUPAC Name

7-[2-(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O3/c1-22(2,3)30-19(27-8-6-7-9-27)14-10-28(11-15(14)24-30)16(31)12-29-13-23-18-17(29)20(32)26(5)21(33)25(18)4/h6-9,13H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZNLOXSETWRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)N5C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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